2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
Brand Name: Vulcanchem
CAS No.: 84963-22-4
VCID: VC17027046
InChI: InChI=1S/C17H28O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,12,14-16H,6,8-10H2,1-5H3/b11-7-
SMILES:
Molecular Formula: C17H28O2
Molecular Weight: 264.4 g/mol

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate

CAS No.: 84963-22-4

Cat. No.: VC17027046

Molecular Formula: C17H28O2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate - 84963-22-4

Specification

CAS No. 84963-22-4
Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
IUPAC Name [(5Z)-2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undec-5-enyl] acetate
Standard InChI InChI=1S/C17H28O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,12,14-16H,6,8-10H2,1-5H3/b11-7-
Standard InChI Key KHMKMDPIRWLYKU-XFFZJAGNSA-N
Isomeric SMILES CC1C(C/C=C(\CCC2C1CC2(C)C)/C)OC(=O)C
Canonical SMILES CC1C(CC=C(CCC2C1CC2(C)C)C)OC(=O)C

Introduction

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate is a derivative of the compound 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol. The parent compound has a molecular formula of C15H26O and a molecular weight of approximately 222.37 g/mol . To form the acetate derivative, an acetyl group (CH3CO-) is attached to the hydroxyl group of the parent compound, resulting in a structure that is not explicitly detailed in the available literature. This article aims to provide insights into the properties and potential applications of this compound based on related research.

Synthesis and Preparation

The synthesis of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol typically involves complex organic reactions. The acetate derivative can be prepared by acetylation of the parent compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. This process involves the reaction of the hydroxyl group with the acetylating agent to form the acetate ester.

Potential Applications

While specific applications of 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate are not well-documented, compounds with similar structures are often explored for their biological activities, such as anti-inflammatory or antimicrobial properties. The modification of the parent compound to form an acetate derivative may enhance its solubility or bioavailability, potentially making it more suitable for pharmaceutical applications.

Research Findings and Future Directions

Research on bicyclic compounds often focuses on their unique structural features and how these impact biological activity. For 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate, future studies could investigate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to assess its potential as a therapeutic agent.

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